N-(3-acetylphenyl)-3-(5-methyl-2-furyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(3-acetylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-6-7-15(20-11)8-9-16(19)17-14-5-3-4-13(10-14)12(2)18/h3-10H,1-2H3,(H,17,19)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKHBWJQAIKMGG-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-(5-methyl-2-furyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-acetylphenylamine and 5-methyl-2-furylacrylic acid.
Amidation Reaction: The 3-acetylphenylamine is reacted with 5-methyl-2-furylacrylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired acrylamide.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-3-(5-methyl-2-furyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-3-(5-methyl-2-furyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-(5-methyl-2-furyl)acrylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structure is defined by two key substituents:
- 5-Methyl-2-furyl group : Enhances steric and electronic effects during radical addition reactions, favoring trans-dihydrofuran formation.
- 3-Acetylphenyl group : Provides electron-withdrawing character, stabilizing the acrylamide system and influencing reactivity.
Comparisons with other acrylamides :
- (2E)-3-(2-Thienyl)acrylamide : Replacing the furan with a thiophene ring reduces steric bulk but maintains conjugation. This substitution yields trans-3-(2-thienyl)dihydrofuran-3-carboxamides with moderate yields (67–70%) and vicinal coupling constants (J = 4.2–5.2 Hz) .
- (E)-3-(Furan-2-yl)-N-p-tolyl-acrylamide (PAM-2): Lacks the 5-methyl and acetylphenyl groups, resulting in lower steric hindrance and distinct biological activity profiles (e.g., antinociceptive effects) .
- 2-Cyano-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide: Incorporates a cyano group and nitro-substituted furan, which may enhance electrophilicity and cytotoxicity compared to the acetylphenyl variant .
Anti-Inflammatory and Antinociceptive Activity
- (E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497): Shows antinociceptive effects in mice, suggesting that heterocyclic substituents (thiophene vs. furan) modulate target engagement .
Antifungal Activity
Toxicity Considerations
- AF-2 (2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide) : Contains a nitro group linked to mutagenicity . The 5-methyl substitution in the target compound likely reduces toxicity, as nitro groups are absent.
Physicochemical and Spectroscopic Properties
- NMR Analysis : Vicinal coupling constants (J = 4.2–5.2 Hz) in trans-dihydrofuran derivatives confirm the trans configuration, consistent across furyl, thienyl, and phenyl analogues .
- X-ray Crystallography : Used to resolve the exact configuration of dihydrofuran products, confirming the trans-diastereoselectivity induced by the 5-methyl-2-furyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
